Citreaglycon A
Description
Citreaglycon A is a carboxyxanthone-derived natural product first isolated in 2012 from the marine actinomycete Streptomyces caelestis . Structurally, it features a xanthone core substituted with hydroxyl, methoxy, and carboxylic acid groups (Figure 1). This compound exhibits antibacterial activity against Gram-positive bacteria, including Staphylococcus haemolyticus, Staphylococcus aureus, and Bacillus subtilis, with reported minimum inhibitory concentrations (MICs) ranging from 4.0 to 16.0 µg/mL . Against methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300, this compound demonstrates an MIC of 8.0 µg/mL .
Properties
IUPAC Name |
3,15,22,26-tetrahydroxy-7-methoxy-7-methyl-5,24-dioxo-6,17-dioxahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(14),2,4(9),10,15,18(23),19,21,25-nonaene-21-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20O11/c1-27(36-2)8-10-7-9-3-4-11-16(14(9)21(30)15(10)26(35)38-27)22(31)18-23(32)17-13(37-24(18)20(11)29)6-5-12(19(17)28)25(33)34/h5-7,28-31H,3-4,8H2,1-2H3,(H,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMVNYNOSSVWEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=C3C(=C2)CCC4=C3C(=C5C(=C4O)OC6=C(C5=O)C(=C(C=C6)C(=O)O)O)O)O)C(=O)O1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic routes for Citreaglycon A typically involve complex organic synthesis techniques. These methods may include the use of starting materials such as phenols and aldehydes, followed by a series of reactions including cyclization, oxidation, and reduction steps. The reaction conditions often require specific catalysts and controlled environments to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes to produce larger quantities. This process requires careful optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Citreaglycon A can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often require specific temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions include derivatives of this compound with altered functional groups, which can exhibit different biological activities
Scientific Research Applications
Chemistry: : Citreaglycon A is used as a building block in organic synthesis and as a reagent in chemical research.
Biology: : The compound exhibits antimicrobial properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: : this compound has shown promise in preclinical studies for its anti-inflammatory and antioxidant properties, suggesting potential therapeutic applications in treating chronic diseases.
Industry: : The compound is used in the production of natural products and as an additive in cosmetic and pharmaceutical formulations.
Mechanism of Action
The mechanism by which Citreaglycon A exerts its effects involves its interaction with specific molecular targets and pathways. The compound's antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its antimicrobial activity is due to its ability to disrupt microbial cell membranes and inhibit essential enzymes.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues: Carboxyxanthones and Pyranonaphthoquinones
Citreaglycon A belongs to the carboxyxanthone class, which shares a polycyclic aromatic xanthone core. Key structural analogs include:
Dehydrothis compound
- Source : Co-isolated with this compound from Streptomyces caelestis .
- Structural Difference : Lacks a hydroxyl group at the C-3 position, resulting in a dehydrogenated xanthone core.
- Bioactivity : Shows comparable antibacterial activity to this compound but with slightly higher MICs (8.0–32.0 µg/mL) against the same bacterial strains .
Griseusin A and 4′-Deacetyl Griseusin A
- Source: Pyranonaphthoquinones from Streptomyces griseus .
- Structural Difference: Feature a naphthoquinone fused to a pyran ring, distinct from the xanthone core of this compound.
- Bioactivity :
- Mechanism : Griseusins inhibit bacterial DNA gyrase and exhibit anticancer properties via TRAIL resistance modulation .
Citreamicin θA and Citreamicin η
- Source: Xanthone antibiotics from Micromonospora citreae .
- Structural Difference : Citreamicin θA retains a methoxy group at C-17, while Citreamicin η replaces it with hydrogen.
- Bioactivity :
Functional Analogues: Anti-MRSA Agents
| Compound | Class | Source | Anti-MRSA MIC (µg/mL) | Key Functional Groups |
|---|---|---|---|---|
| This compound | Carboxyxanthone | Streptomyces caelestis | 8.0 | Xanthone, -COOH, -OCH₃ |
| Griseusin A | Pyranonaphthoquinone | Streptomyces griseus | 1.0 | Naphthoquinone, pyran |
| 4′-Deacetyl Griseusin A | Pyranonaphthoquinone | Streptomyces griseus | 0.5 | Naphthoquinone, hydroxyl |
| Citreamicin θA | Xanthone | Micromonospora citreae | 0.25 | Xanthone, methoxy |
| Citreamicin η | Xanthone | Micromonospora citreae | <0.015 | Xanthone, -H (C-17) |
Key Observations :
- Potency : this compound is less potent than Griseusins and Citreamicins, likely due to structural differences in the aromatic core and substituents.
- Structural Determinants: Methoxy groups (e.g., in Citreamicin θA) enhance lipid membrane penetration, improving potency. Pyranonaphthoquinones (Griseusins) exhibit dual antibiotic and anticancer activities, unlike carboxyxanthones .
Therapeutic Potential and Limitations
- This compound : Moderate anti-MRSA activity limits clinical utility, but its marine origin highlights ecological significance in drug discovery .
- Griseusins : Broader applications in oncology due to TRAIL resistance reversal, but toxicity concerns persist .
- Citreamicins : Exceptional potency (e.g., Citreamicin η) positions them as lead candidates, though synthetic complexity hinders scalability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
